
1-Adamantyl 2-chloroacetate
Vue d'ensemble
Description
1-Adamantyl 2-chloroacetate is a chemical compound with the molecular formula C12H17ClO2 and a molecular weight of 228.72 . It is a derivative of adamantane, a type of diamondoid .
Synthesis Analysis
The synthesis of adamantane derivatives like this compound often involves carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the reaction of 1-bromoadamantane with acetylene in the mixture of sulfuric acid and hexane at 5o C results in 1-acetyladamantane .Molecular Structure Analysis
Adamantane derivatives are characterized by their unique structural properties. They are part of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Chemical Reactions Analysis
Adamantane derivatives are highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, the reaction of 1-bromoadamantane with acetylene in the mixture of sulfuric acid and hexane at 5o C results in 1-acetyladamantane .Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H17ClO2 and a molecular weight of 228.72 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Mécanisme D'action
While the mechanism of action of 1-Adamantyl 2-chloroacetate is not explicitly mentioned in the sources, adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Orientations Futures
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates . Therefore, future research could focus on developing new synthesis methods and exploring further applications of these compounds.
Propriétés
IUPAC Name |
1-adamantyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c13-7-11(14)15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQLHIURACSAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



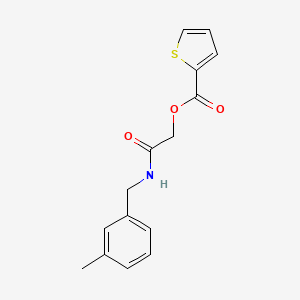
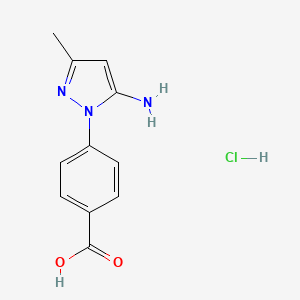
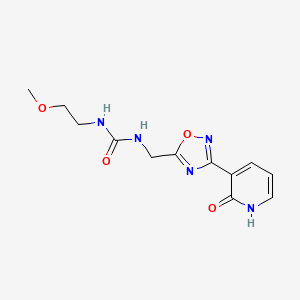
![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2765324.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2765325.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2765326.png)
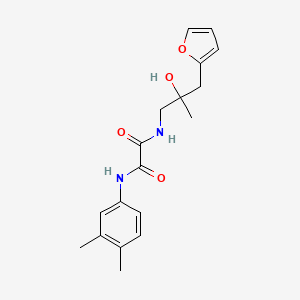
![N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2765328.png)
![3,8-Bis(2-piperidylethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2765329.png)
![1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2765330.png)

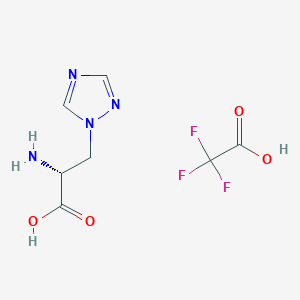
![2-(4-fluorophenoxy)-4-methoxy-N-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]nicotinamide](/img/structure/B2765336.png)